molecular formula C15H22Cl2N2O2S B2473343 2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 946233-72-3

2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2473343
CAS No.: 946233-72-3
M. Wt: 365.31
InChI Key: CSVSBRUOHGTWMO-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. Benzenesulfonamide scaffolds are extensively investigated for their ability to interact with key enzymatic targets. Specifically, closely related sulfonamide compounds have demonstrated potent inhibitory activity against fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis, positioning them as valuable chemical tools for probing metabolic pathways and exploring potential therapeutic interventions for metabolic disorders . Furthermore, research into analogous sulfonamide derivatives highlights their application as selective carbonic anhydrase inhibitors, which are crucial for studies in ocular pharmacology, particularly for investigating new mechanisms for managing intraocular pressure . The structural features of this compound—incorporating a dichlorophenyl ring and a lipophilic (1-isopropylpiperidin-4-yl)methyl tail—suggest potential for enhanced membrane permeability and central nervous system (CNS) exposure, making it a candidate for neuropharmacological research. Its primary research value lies in preclinical drug discovery for the development of novel enzyme inhibitors. Researchers utilize this compound to study enzyme kinetics, structure-activity relationships (SAR), and cellular signaling pathways in metabolic diseases, glaucoma, and other conditions where sulfonamide-based modulation is relevant. All studies must be conducted in vitro or in preclinical model systems under appropriate biosafety protocols.

Properties

IUPAC Name

2,5-dichloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O2S/c1-11(2)19-7-5-12(6-8-19)10-18-22(20,21)15-9-13(16)3-4-14(15)17/h3-4,9,11-12,18H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVSBRUOHGTWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 1-isopropyl-4-piperidinemethanol.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

    Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,5-dichlorobenzenesulfonyl chloride is reacted with 1-isopropyl-4-piperidinemethanol in the presence of the base, leading to the formation of the desired sulfonamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s properties.

    Hydrolysis: The sulfonamide bond can be hydrolyzed in the presence of strong acids or bases, leading to the breakdown of the compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation or reduction can modify the sulfonamide group.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C13H16Cl2N2O2S and a molecular weight of 346.25 g/mol. Its structure features a benzenesulfonamide moiety, which is commonly associated with various biological activities. The presence of chlorine atoms and the isopropylpiperidine group contribute to its unique chemical properties.

Anticancer Properties

Research indicates that compounds similar to 2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide exhibit significant anticancer activities. For instance:

  • A study demonstrated that derivatives of benzenesulfonamides show cytotoxic effects against various human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers .
  • The compound's mechanism often involves inducing apoptosis in cancer cells, thereby inhibiting tumor growth.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of this compound:

  • A series of thiopyrimidine–benzenesulfonamide compounds were evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results indicated promising activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that derivatives could serve as templates for developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a comprehensive study published in Molecules, researchers synthesized various sulfonamide derivatives and evaluated their anticancer properties. The findings showed that certain modifications to the benzenesulfonamide structure significantly enhanced cytotoxicity against cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of these compounds .

Case Study 2: Antimicrobial Assessment

Another research effort focused on synthesizing new thiopyrimidine–benzenesulfonamide compounds for antimicrobial evaluation. The results demonstrated effective inhibition of biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating potential applications in treating infections caused by these resistant strains .

Mechanism of Action

The mechanism by which 2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to its observed biological activities.

    Binding: The sulfonamide group is known to form strong interactions with protein targets, potentially inhibiting their function.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Sulfonamides

Compound Name Torsion Angle (°) Bond Length (C-S, Å) Piperidine Substitution
2,5-Dichloro derivative 178.5 1.76 Isopropyl
2-Chloro derivative 172.3 1.78 H (unsubstituted)
2,4-Dichloro derivative 176.8 1.75 Methyl

Physicochemical Properties

The dichloro and isopropyl groups significantly influence solubility, lipophilicity (LogP), and molecular weight:

Table 2: Physicochemical Comparison

Compound Name Molecular Weight LogP Aqueous Solubility (mg/mL)
2,5-Dichloro derivative 403.34 3.2 0.45
2-Chloro derivative 300.78 1.8 1.20
2,4-Dichloro derivative 403.34 2.9 0.62

The higher LogP of the 2,5-dichloro derivative correlates with increased membrane permeability but reduced solubility, a trade-off critical for drug design.

Biological Activity

2,5-Dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. Its structure includes a dichlorobenzene moiety and a piperidine derivative, which may influence its biological activity. This article reviews the available literature on the compound’s biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

PropertyValue
Molecular FormulaC14H18Cl2N2O2S
Molecular Weight353.28 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The sulfonamide group is known for its antibacterial properties, while the piperidine moiety may enhance its interaction with biological systems.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing various physiological responses.

Antimicrobial Activity

Research indicates that sulfonamides exhibit antimicrobial properties. The presence of the dichloro group may enhance these effects by increasing the lipophilicity of the compound, allowing better membrane penetration.

Case Studies

  • Antibacterial Studies : A study demonstrated that similar sulfonamide derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could have comparable effects .
  • Antiviral Potential : Preliminary investigations into related compounds have shown antiviral activity, particularly against RNA viruses. The structural similarities suggest that this compound may also exhibit antiviral properties .
  • Anti-inflammatory Effects : Some studies have suggested that sulfonamides can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines . This could be a potential area for further investigation regarding this compound.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. The findings indicate that modifications in the piperidine ring can significantly affect the biological activity and selectivity of these compounds.

Study ReferenceFindings
Demonstrated antibacterial properties in vitro.
Suggested anti-inflammatory effects in animal models.
Indicated potential antiviral activity against certain viruses.

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